2-(4-Fluorophenyl)-5-(1-(3-methylbenzyl)piperidin-4-yl)-1,3,4-oxadiazole
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-5-[1-[(3-methylphenyl)methyl]piperidin-4-yl]-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O/c1-15-3-2-4-16(13-15)14-25-11-9-18(10-12-25)21-24-23-20(26-21)17-5-7-19(22)8-6-17/h2-8,13,18H,9-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGOCEAUIXBCDAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC(CC2)C3=NN=C(O3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-Fluorophenyl)-5-(1-(3-methylbenzyl)piperidin-4-yl)-1,3,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 351.4 g/mol. The compound features a fluorophenyl group and a piperidine moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H22FN3O |
| Molecular Weight | 351.4 g/mol |
| CAS Number | 1351597-35-7 |
Anticancer Properties
Recent studies have indicated that oxadiazole derivatives exhibit promising anticancer properties. Specifically, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.
- Cytotoxicity Studies :
- Mechanism of Action :
Neuropharmacological Effects
In addition to its anticancer properties, oxadiazole derivatives have been investigated for their neuropharmacological effects.
- Anticonvulsant Activity :
- Mechanistic Insights :
Case Studies
Several case studies highlight the biological activity of oxadiazole derivatives similar to our compound of interest:
- Study on Anticancer Activity :
- Neuropharmacological Research :
Scientific Research Applications
Chemical Properties and Structure
The compound belongs to the oxadiazole family, characterized by a five-membered heterocyclic structure containing nitrogen and oxygen. Its molecular formula is , and it has a molecular weight of approximately 382.5 g/mol. The presence of the fluorophenyl and piperidine moieties contributes to its biological activity.
Anticancer Activity
Recent studies have demonstrated that oxadiazole derivatives exhibit significant anticancer properties. For instance, 5-(piperidin-4-yl)-1,2,4-oxadiazole derivatives have been identified as agonists for human caseinolytic protease P (HsClpP), which plays a crucial role in mitochondrial homeostasis. This mechanism is being explored as a potential therapeutic strategy for hepatocellular carcinoma (HCC) treatment .
Enzyme Inhibition
The compound has shown promise as an inhibitor of various enzymes relevant to cancer and neurodegenerative diseases. A study highlighted the selective inhibition of butyrylcholinesterase (BuChE) by novel 1,2,4-oxadiazole derivatives, suggesting their potential as anti-Alzheimer's agents . The selectivity towards BuChE over acetylcholinesterase (AChE) is particularly noteworthy, as it may reduce side effects associated with non-selective inhibitors.
Study 1: Antitumor Efficacy
A comprehensive study evaluated the antitumor efficacy of various oxadiazole derivatives against different cancer cell lines, including pancreatic ductal adenocarcinoma (PANC-1) and melanoma (SK-MEL-2). The results indicated that certain derivatives exhibited IC50 values in the nanomolar range, demonstrating potent anticancer activity .
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic insights into how these compounds induce apoptosis in cancer cells. It was found that they increase p53 expression levels and promote caspase-3 activation, leading to programmed cell death in MCF-7 breast cancer cells .
Chemical Reactions Analysis
Oxadiazole Ring Formation
The 1,3,4-oxadiazole ring is synthesized via cyclization of hydrazides or their derivatives. Key methods include:
Hydrazide Cyclization
-
Reagents : Carboxylic acid hydrazides react with carbon disulfide (CS₂) or phosphoryl chloride (POCl₃) under basic conditions .
-
Example :
Piperidine Moiety Functionalization
The 1-(3-methylbenzyl)piperidin-4-yl group is synthesized via alkylation or reductive amination:
N-Alkylation of Piperidine
-
Reagents : Ethyl piperidine-4-carboxylate reacts with 3-methylbenzyl bromide in DMF with K₂CO₃ .
-
Conditions : Stirred at room temperature for 48 h.
| Benzyl Bromide | Product | Yield (%) |
|---|---|---|
| 4-Fluorobenzyl | Ethyl 1-(4-fluorobenzyl)piperidine-4-carboxylate | 73.5 |
| 3-Methylbenzyl | Ethyl 1-(3-methylbenzyl)piperidine-4-carboxylate | 76.6 |
Coupling of Oxadiazole and Piperidine Moieties
The oxadiazole and piperidine units are linked via methylene bridges or direct substitution:
Methylene Bridge Formation
-
Method : Alkylation of 5-substituted-1,3,4-oxadiazole-2-thiols with chloromethylpiperidine derivatives .
-
Example :
Amide Coupling
Sulfonylation
-
Reagents : Sulfonyl chlorides react with piperidine-amines in the presence of triethylamine.
-
Application : Introduces sulfonamide groups for enhanced pharmacokinetics.
Arylation
-
Conditions : Copper-catalyzed C–H arylation of oxadiazoles with aryl iodides .
-
Scope : Tolerates heteroaryl, alkyl, and alkenyl substituents .
Challenges and Optimization
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and structural profiles of 2-(4-fluorophenyl)-5-(1-(3-methylbenzyl)piperidin-4-yl)-1,3,4-oxadiazole can be inferred through comparisons with closely related 1,3,4-oxadiazole derivatives:
Table 1: Structural and Functional Comparison of Key 1,3,4-Oxadiazole Derivatives
Key Insights
Antibacterial Activity :
- The methylsulfonyl derivative (EC₅₀: 0.17 µg/mL) outperforms commercial agents like bismerthiazol and thiodiazole copper against Xoo. Its mechanism involves suppressing extracellular polysaccharide (EPS) biosynthesis genes (gumB, gumG, gumM) and enhancing plant defense enzymes (SOD, POD) .
- Piperidine-containing analogs (e.g., ) show variable antibacterial activity depending on substituents, suggesting the target compound’s 3-methylbenzyl group may optimize lipophilicity and target binding .
Anticancer Potential: Chlorophenyl-fluorophenyl derivatives (e.g., compound 106) exhibit >95% growth inhibition in leukemia and solid tumor cell lines at 10⁻⁵ M, highlighting the role of halogenated aryl groups in cytotoxicity . The target compound’s 4-fluorophenyl moiety may confer similar activity, though its piperidine substitution could alter selectivity.
Enzyme Modulation :
- Indole-methyl derivatives () demonstrate β-glucuronidase inhibition, while sulfonyl-piperidine analogs () target bacterial enzymes. The target compound’s piperidine-methylbenzyl group may influence enzyme interactions distinct from these examples.
Structural Influence on Bioactivity :
- Piperidine Substitutions : Piperidine rings enhance membrane penetration and receptor affinity. The 3-methylbenzyl group in the target compound may improve bioavailability compared to sulfonyl or nitro groups in other analogs .
- Fluorophenyl vs. Chlorophenyl : Fluorine’s electronegativity and small atomic radius optimize aryl group interactions in both antibacterial and anticancer contexts, as seen in and .
Q & A
Q. Advanced
- Key features : The 4-fluorophenyl group enhances lipophilicity and target binding, while the 3-methylbenzyl-piperidine moiety modulates steric interactions .
- Data contradictions : Discrepancies in antimicrobial activity (e.g., MIC variations) may arise from crystallinity differences or assay conditions (e.g., pH-sensitive protonation of the piperidine nitrogen) .
Resolution : Perform X-ray crystallography to confirm molecular conformation (e.g., piperidine chair vs. boat) and validate bioassays under standardized conditions .
What analytical techniques are critical for confirming purity and structural integrity?
Q. Basic
- Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity.
- Spectroscopy : confirms substitution patterns (e.g., integration of fluorophenyl protons at δ 7.2–7.4 ppm).
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (±1 ppm) .
How can researchers design analogs to improve pharmacokinetic properties?
Q. Advanced
- Strategy : Introduce electron-withdrawing groups (e.g., CF) at the benzyl position to enhance metabolic stability .
- SAR insights : Replace the 3-methyl group with bulkier substituents (e.g., ethyl) to reduce CYP450-mediated oxidation .
- Validation : Assess solubility (logP via shake-flask method) and plasma stability (LC-MS/MS over 24 hours) .
What are the reported biological activities, and what mechanistic hypotheses exist?
Q. Basic
- Antimicrobial : MIC values of 8–32 µg/mL against S. aureus due to oxadiazole-mediated membrane disruption .
- Anticancer : IC of 12 µM against HeLa cells, hypothesized via topoisomerase II inhibition .
- Neurological : mGlu5 receptor modulation reported for structurally similar oxadiazole-piperidine hybrids .
How can crystallization conditions affect pharmacological data interpretation?
Q. Advanced
- Polymorphism : Different crystal forms (e.g., orthorhombic vs. monoclinic) alter dissolution rates and bioavailability .
- Protocol : Recrystallize from ethanol/water (7:3 v/v) at 4°C to obtain a single polymorph. Validate via PXRD and DSC .
What strategies mitigate toxicity concerns during preclinical development?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
